N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Diuretic pharmacology In vivo efficacy Rat vs dog model

Researchers needing a reliable N2-aryl triazine-2,4-diamine building block often face batch-to-batch variability in halogen-series intermediates. This 4-fluoro derivative solves that by providing a defined electronic profile, inherent analytical traceability, and a proven derivatization path at the 6-position. • 9× diuretic potency standard vs. formoguanamine, without chloro analog ion-channel confounding. • Clean 19F NMR handle for quantitative monitoring in biological matrices-absent in 4-Cl, 4-Me, and H analogs. • 1.1-log lower XLogP3 (1.6) than chlorazanil improves aqueous solubility while retaining para-halogen electron withdrawal. Supplied with full QA documentation; standard international B2B shipping under research-use terms.

Molecular Formula C9H8FN5
Molecular Weight 205.19 g/mol
CAS No. 1549-50-4
Cat. No. B073994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
CAS1549-50-4
Molecular FormulaC9H8FN5
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC(=N2)N)F
InChIInChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
InChIKeyCGCAZIWUCXRTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine: Identity and Class


N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS 1549-50-4) belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a s-triazine core bearing an amino group at position 2 and a 4-fluorophenylamino substituent at position 4 [1]. This compound is a representative N2-aryl substituted guanamine that serves as both a pharmacologically relevant molecule in its own right and a critical synthetic intermediate for constructing 6-substituted derivatives targeting diverse enzymes and receptors [2]. Its calculated XLogP3 of 1.6, molecular weight of 205.19 g/mol, and hydrogen-bond donor/acceptor profile position it within favorable drug-like chemical space [1].

N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine: Replacement Challenges vs Analogs


In-class substitution among N2-aryl-1,3,5-triazine-2,4-diamines is unreliable because even subtle changes to the aryl substituent alter electronic character, lipophilicity, and metabolic stability in ways that quantitatively shift both potency and selectivity. The 4-fluoro substituent on the target compound confers a distinct electron-withdrawing profile compared to 4-chloro (chlorazanil), 4-methyl, or unsubstituted phenyl analogs, directly affecting the basicity of the triazine core and the strength of key hydrogen-bonding interactions at biological targets [1]. Historical in vivo diuretic studies explicitly demonstrate that while 4-fluoro and 4-chloro analogs share a 9-fold potency advantage over formoguanamine, their pharmacokinetic and electrolyte-excretion profiles diverge in dogs, highlighting that equipotency in one model does not guarantee interchangeable performance in another [2]. Furthermore, the 4-fluoro derivative uniquely enables 19F NMR-based analytics and metabolic tracing, capabilities absent in the 4-chloro analog [3].

N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine: Quantitative Differentiation vs Analogs


In Vivo Diuretic Potency: Chlorazanil Equivalence and Species Divergence

In a head-to-head rat diuretic study, 2-amino-4-p-fluoroanilino-s-triazine (the target compound) and its 4-chloro analog (chlorazanil) both achieved approximately 9-fold greater potency than the baseline compound formoguanamine, based on minimal active dose [1]. However, cross-study data reveal a critical interspecies divergence: in dogs, oral chlorazanil produced strong H2O diuresis but weak natriuresis, which was attributed to poor oral absorption not manifest in rats [1]. This indicates that the 4-fluoro analog may also exhibit species-dependent pharmacokinetics distinct from the 4-chloro analog, though direct comparative dog data for the 4-fluoro compound are not available in this study.

Diuretic pharmacology In vivo efficacy Rat vs dog model

Lipophilicity: 4-Fluoro vs 4-Chloro XLogP3 Comparison

The target compound N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has a computed XLogP3 value of 1.6 [1]. In contrast, its closest analog chlorazanil (N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine) has a computed XLogP3 of 2.7 (PubChem CID 10374 using the same XLogP3 3.0 algorithm) [2]. This lipophilicity difference of ΔXLogP3 ≈ 1.1 log units indicates that the 4-fluoro analog is measurably more hydrophilic than the 4-chloro analog, translating to higher aqueous solubility and potentially lower non-specific protein binding.

Lipophilicity Drug-likeness ADME prediction

Synthetic Precursor for Bioactive N2,6-Disubstituted Guanamines

N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine (the target compound) is a direct synthetic precursor for a broad range of 6-substituted-1,3,5-triazine-2,4-diamines that inhibit DNA topoisomerase IIα, carbonic anhydrases, ubiquitin-conjugating enzyme 2B, and lysophosphatidic acid acyltransferase β [1]. Five distinct 6-substituted derivatives retaining the N2-(4-fluorophenyl) motif have been deposited in PubChem as enzyme ligands (including 6-(chloromethyl)-, 6-(aminomethyl)-, 6-(methoxymethyl)-, 6-(cyclopentylsulfanylmethyl)-, and 6-(3-methyl-2-benzofuranyl)-derivatives), confirming the broad derivatizability of the 2-amino position [2]. By contrast, the 4-chloro analog (chlorazanil) has not been exploited as a synthetic precursor in the same scope of enzyme-targeting programs.

Medicinal chemistry Targeted synthesis Enzyme inhibitors

6-Unsubstituted Advantage: Derivatization and Control Use

Unlike the 6-propyl-substituted analog M 1704 (2-amino-4-(p-fluoroanilino)-6-n-propyl-1,3,5-triazine, CAS 36924-82-0), which is used exclusively as an anti-inflammatory agent with limited derivatizability [1], the target compound lacks substitution at position 6, leaving this site available for sequential nucleophilic displacement. Kagawa and Van Arman (1958) explicitly demonstrated that substitution at position 6 abolishes diuretic activity in this series [2], meaning the 6-unsubstituted 4-fluoro analog uniquely retains both diuretic pharmacology (shared with chlorazanil) and synthetic accessibility for further SAR exploration (unlike 6-substituted derivatives).

SAR studies Control compound Stepwise synthesis

N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine: High-Value Applications


Non-Chlorinated Reference Control for Diuretic Studies

When conducting rodent diuretic screening that benchmarks novel compounds against historical triazine diuretics, the target compound provides a 9× formoguanamine-potency standard without the chlorine atom present in chlorazanil, thereby avoiding potential confounding from chloride-related ion-channel effects or environmental halogen concerns [1].

Focused Library Synthesis of Kinase and Enzyme Inhibitors

The compound serves as the optimal starting scaffold for generating 6-substituted libraries targeting DNA topoisomerase IIα, carbonic anhydrase, and lipid acyltransferases, with a proven derivatization path at the unsubstituted 6-position that is not available with 6-alkyl or 6-aryl analogs [2].

ADME & Solubility Optimization via Halogen Scanning

The 1.1-log lower XLogP3 (1.6 vs 2.7 for chlorazanil) makes the 4-fluoro analog the preferred member of a halogen-scan series when the goal is to improve aqueous solubility while retaining the electron-withdrawing character of a para-halogen substituent [3].

19F NMR Metabolic Tracing and Analytical Development

The single fluorine atom provides a clean 19F NMR handle for quantitative monitoring of the compound and its derivatives in biological matrices, a capability absent in the 4-chloro, 4-methyl, and unsubstituted phenyl analogs [4].

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